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6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B3249887
CAS No.: 19867-76-6
M. Wt: 148.17 g/mol
InChI Key: YOTKTNVTGWSZCN-UHFFFAOYSA-N
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Description

Architectural Significance of the Pyrazolo[3,4-b]pyridine Core in Organic and Medicinal Chemistry Research

The architectural significance of the pyrazolo[3,4-b]pyridine core lies in its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents. jst.go.jp Its rigid, planar structure provides a well-defined orientation for substituents, enabling precise interactions with biological targets. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity. nih.gov

The pyrazolo[3,4-b]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurring appearance in compounds targeting diverse biological pathways. jst.go.jp This scaffold is often utilized in the design of kinase inhibitors, compounds that modulate the activity of enzymes critical in cellular signaling pathways. nih.gov The structural resemblance of the pyrazolo[3,4-b]pyridine core to purine (B94841) bases allows it to mimic endogenous ligands and interact with the ATP-binding sites of kinases. researchgate.net

Furthermore, the synthetic tractability of the pyrazolo[3,4-b]pyridine system allows for the facile introduction of various functional groups at different positions of the bicyclic ring. This chemical versatility enables the systematic exploration of structure-activity relationships (SAR), a fundamental process in the optimization of lead compounds during drug discovery. nih.gov

Overview of Strategic Academic Research on 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and its Structural Analogs

While specific academic research on this compound is not extensively documented in publicly available literature, significant research has been conducted on its close structural analogs, providing valuable insights into the potential of this compound.

A notable structural analog is 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol . Research on this compound has demonstrated its inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the micromolar range. vulcanchem.com The hydroxyl group is believed to form crucial hydrogen bonds within the ATP-binding pockets of these kinases, while the methyl group contributes to hydrophobic interactions. vulcanchem.com

Another relevant class of analogs are the 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines . The synthesis of these compounds has been reported, highlighting the chemical accessibility of derivatives with various substituents at the 4-position. mdpi.com This synthetic accessibility is crucial for exploring the therapeutic potential of this scaffold.

The broader class of amino-pyrazolopyridines has also been the subject of strategic academic research. Studies have shown that these compounds can exhibit anti-NF-κB and pro-apoptotic potential, making them interesting candidates for cancer and inflammatory disease research. nih.gov The amino group in these scaffolds is a key functional group that can be modified to fine-tune biological activity.

The following table summarizes the key research findings on structural analogs of this compound:

Structural AnalogKey Research FindingsReference
6-methyl-1H-pyrazolo[3,4-b]pyridin-4-olInhibitory activity against cyclin-dependent kinases (CDKs). vulcanchem.com vulcanchem.com
4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridinesSynthesis of various derivatives has been established. mdpi.com mdpi.com
Amino-pyrazolopyridinesExhibit anti-NF-κB and pro-apoptotic potential. nih.gov nih.gov

Evolution of Research Trajectories for Fused Heterocyclic Compounds

The research trajectory for fused heterocyclic compounds has evolved significantly over the past few decades. Initially, the focus was primarily on the synthesis of novel heterocyclic systems and the exploration of their fundamental chemical properties. As synthetic methodologies became more sophisticated, the research focus shifted towards the investigation of their biological activities.

In recent years, the advent of computational chemistry and high-throughput screening has revolutionized the field. Structure-based drug design, guided by an understanding of the three-dimensional structure of biological targets, has become a central theme in the development of new therapeutics based on fused heterocyclic scaffolds. This approach allows for the rational design of molecules with enhanced potency and selectivity.

Furthermore, there is a growing emphasis on the development of "green" and sustainable synthetic methods for the preparation of fused heterocyclic compounds. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical synthesis.

Contextualization of this compound within Contemporary Chemical Biology Research

In the context of contemporary chemical biology, this compound and its analogs are positioned as valuable tools for probing complex biological processes. The pyrazolo[3,4-b]pyridine core, as a known kinase-binding scaffold, makes these compounds particularly relevant for studying signal transduction pathways that are often dysregulated in diseases such as cancer and inflammation. nih.gov

The 4-amino group of this compound provides a handle for the attachment of fluorescent probes, affinity tags, or other reporter molecules. Such functionalized derivatives can be used as chemical probes to visualize and track the localization and dynamics of their target proteins within living cells.

Moreover, the exploration of the biological activities of a library of analogs of this compound can contribute to the field of chemical genetics, where small molecules are used to modulate the function of specific proteins to understand their role in cellular pathways. The data gathered from such studies can aid in the identification and validation of new drug targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B3249887 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 19867-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTKTNVTGWSZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 6 Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine

Established and Emerging Synthetic Pathways to the Pyrazolo[3,4-b]pyridine Scaffold

The construction of the pyrazolo[3,4-b]pyridine scaffold, the core of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, relies on a variety of synthetic strategies. These range from multi-component reactions that efficiently build the heterocyclic system in a single step to sequential ring-closure strategies from carefully designed precursor molecules.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrazolo[3,4-b]pyridines in a one-pot procedure. beilstein-journals.orgresearchgate.net These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified workup procedures. researchgate.net

A versatile method for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of 5-aminopyrazole derivatives with various electrophilic partners. An efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid. rsc.org This approach demonstrates the utility of condensing a nucleophilic aminopyrazole with suitable biselectrophiles to construct the fused pyridine (B92270) ring. nih.gov

In a targeted synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, 5-amino-1-phenyl-pyrazole was reacted with various α,β-unsaturated ketones. mdpi.com The reaction, catalyzed by Zirconium tetrachloride (ZrCl₄) at 95 °C, proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield the desired products. mdpi.com To obtain the specific this compound, a 3-amino-1H-pyrazole would be the required starting material, reacting with an electrophile that introduces the 4-amino and 6-methyl groups.

Reactant 1Reactant 2 (Electrophile)Catalyst/ConditionsProduct Type
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated KetonesZrCl₄, DMF/EtOH, 95°C4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
Pyrazole-5-amine derivativesActivated Carbonyl GroupsAcetic Acid, refluxEthyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates rsc.org

The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to prepare pyrazolo[3,4-b]pyridine derivatives. researchgate.netwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.orgorganic-chemistry.org In the context of pyrazolo[3,4-b]pyridines, a substituted aminopyrazole serves as the nitrogen-donating component. researchgate.net The reaction of an aldehyde, an active methylene compound (like a β-ketoester), and an aminopyrazole often yields a substituted 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine. researchgate.net This intermediate can then be oxidized to the fully aromatic pyrazolo[3,4-b]pyridine. wikipedia.org

This methodology has been extensively investigated for its ability to generate diverse libraries of substituted pyrazolo[3,4-b]pyridines. researchgate.net The process has been shown to be effective using various catalysts, including ammonium acetate, L-proline, or ferric chloride. researchgate.net

Component 1Component 2Component 3Key IntermediateFinal Product
AldehydeActive Methylene Compound (e.g., ethyl acetoacetate)Aminopyrazole4,7-dihydro-1H-pyrazolo[3,4-b]pyridine researchgate.netSubstituted 1H-pyrazolo[3,4-b]pyridine wikipedia.org

Ring-closure, or annelation, strategies involve the formation of the pyridine ring onto a pre-existing, appropriately substituted pyrazole (B372694). cdnsciencepub.comcdnsciencepub.com This is a highly common and versatile approach for synthesizing the pyrazolo[3,4-b]pyridine scaffold. nih.gov

One of the most fundamental and widely employed strategies for constructing the pyrazolo[3,4-b]pyridine system is the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound. chim.itnih.gov This condensation reaction builds the pyridine ring onto the pyrazole core. The reaction mechanism involves an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by a second cyclizing condensation from the C4 position of the pyrazole onto the remaining carbonyl group. nih.gov

A significant consideration in this synthesis is regioselectivity. If an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed. The final product ratio is determined by the relative electrophilicity of the two carbonyl groups. nih.gov To synthesize this compound specifically, one would start with a 3,5-diaminopyrazole and react it with a 1,3-dicarbonyl compound like acetylacetone, which would provide the 6-methyl substituent, although this specific pathway requires careful selection of precursors to achieve the desired 4-amino substitution.

Pyrazole Precursor1,3-Dicarbonyl CompoundPotential Issue
5-AminopyrazoleNonsymmetrical 1,3-dicarbonylFormation of two regioisomers nih.gov
3-Methyl-5-aminopyrazoleSymmetrical 1,3-dicarbonylSingle product formation

Nucleophilic substitution reactions provide another pathway to the pyrazolo[3,4-b]pyridine core. One such approach is the Gould-Jacobs reaction. nih.gov In this method, a 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through an initial nucleophilic attack from the amino group, followed by cyclization and elimination of ethanol. Subsequent treatment with a reagent like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 4-position, yielding a 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.gov This chloro-substituted intermediate is highly valuable as it can undergo further nucleophilic substitution reactions, allowing for the introduction of various functional groups, including the amine group required for this compound.

Another strategy involves starting with a substituted pyridine and annelating the pyrazole ring. For instance, reacting a 2-chloro-3-cyanopyridine with hydrazine can lead to the formation of a 3-amino-pyrazolo[3,4-b]pyridine. cdnsciencepub.com The reaction can proceed via two pathways: an initial nucleophilic substitution of the chlorine by hydrazine, followed by intramolecular cyclization onto the cyano group, or an initial addition of hydrazine to the cyano group, followed by cyclization. cdnsciencepub.com

Mechanistic Investigations of Synthetic Routes via Theoretical Chemistry

Theoretical chemistry provides valuable insights into the reaction mechanisms, stability of intermediates, and regioselectivity observed in the synthesis of pyrazolo[3,4-b]pyridines. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of various synthetic routes.

One key aspect addressed by theoretical calculations is the tautomeric stability of the pyrazolo[3,4-b]pyridine ring system. AM1 calculations have demonstrated the greater stability of the 1H-tautomer over the 2H-tautomer by a significant energy difference of 37.03 kJ/mol, which is nearly 9 kcal/mol nih.govmdpi.com. This theoretical finding aligns with experimental observations where the 1H-isomer is predominantly formed and isolated.

DFT calculations have also been employed to rationalize the regioselectivity of certain reactions. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole and unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield two different regioisomers nih.govmdpi.com. The outcome is dependent on the relative electrophilicity of the two carbonyl groups. Theoretical studies can model the reaction pathway and predict the favored isomer by calculating the activation energies for the competing pathways. In a study on the reaction with 1,1,1-trifluoropentane-2,4-dione, it was concluded that the more electrophilic carbonyl group, the one bearing the CF3 group, reacts first, dictating the final regiochemistry of the product nih.govmdpi.com.

Furthermore, mechanistic investigations have been extended to understand the formation of 1H-pyrazolo[3,4-b]pyridines through multi-component reactions. The proposed mechanism for the three-component reaction involving an aldehyde, a ketone, and 5-aminopyrazole starts with the formation of a 1,3-CCC-biselectrophile via a carbonyl condensation, which is then attacked by the aminopyrazole nih.gov. DFT studies can validate such proposed mechanisms by identifying stable intermediates and transition states. In a photocatalytic C-H amination reaction to form N-arylated heterocycles, DFT calculations were used to analyze the spin population on the nitrogen atoms of the pyrazolo[3,4-b]pyridine radical. The calculations showed that the electron spin density is predominantly localized at the N1 position, which is consistent with the experimentally observed exclusive selectivity for the N1-arylated product acs.orgacs.org.

Advanced Derivatization and Structural Modification of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds with tailored properties.

Functionalization at the Amine Moiety

The 4-amino group of the pyrazolo[3,4-b]pyridine ring is a key site for functionalization. Although direct derivatization of the 4-amino group on this compound is not extensively detailed in the provided search results, analogous reactions on similar heterocyclic systems suggest its reactivity. For instance, in the closely related pyrazolo[3,4-d]pyrimidine series, the nucleophilic substitution of a 4-chloro group with methylamine proceeds selectively at the 4-position, yielding the corresponding 4-methylamino derivative in high yield mdpi.com. This indicates that the 4-position is susceptible to nucleophilic attack, and by extension, the 4-amino group can likely be acylated, alkylated, or used in other coupling reactions. The 3-amino group in 3-aminopyrazolo[3,4-b]pyridines is described as behaving like a typical aromatic amine, providing access to a variety of 3-substituted derivatives through reactions such as deamination via diazonium species cdnsciencepub.com. This suggests that the 4-amino group would exhibit similar reactivity.

Introduction and Manipulation of Substituents on the Pyridine Ring

The pyridine ring of the this compound scaffold can be functionalized at various positions, most notably at C4, C5, and C6.

One common strategy to introduce functionality at the C4 position is through the Gould-Jacobs reaction, which utilizes 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate nih.govmdpi.com. The initial cyclized product is a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be subsequently converted to a 4-chloro derivative using reagents like POCl3 nih.govmdpi.comcdnsciencepub.com. This 4-chloro substituent serves as a versatile handle for introducing other functionalities via nucleophilic substitution reactions.

Substituents at the C5 and C6 positions are often introduced by selecting appropriately substituted precursors during the ring-forming reaction. For instance, the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes under palladium catalysis provides a route to a wide range of substituted pyrazolo[3,4-b]pyridines rsc.org. Similarly, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of 4,6-disubstituted pyrazolo[3,4-b]pyridines nih.govmdpi.com. The regioselectivity of these reactions, which determines the final substitution pattern, is influenced by the nature of the reactants and the reaction conditions nih.govnih.gov.

The table below summarizes some examples of substituted pyrazolo[3,4-b]pyridines synthesized through various methods.

Starting MaterialsReaction ConditionsSubstituents on Pyridine RingYield (%)
5-Amino-1-phenyl-pyrazole and α,β-unsaturated ketones mdpi.comZrCl4, DMF/EtOH, 95 °C, 16 h4-Aryl, 6-Methyl13-28
β-Halovinyl aldehydes and 5-aminopyrazoles rsc.orgPd(OAc)2, PPh3, K2CO3, Microwave, 120 °C, 15 minVariousGood
5-Aminopyrazoles and alkynyl aldehydes nih.govSilver, iodine, or NBSHalogenated and non-halogenated30-88

Elaboration of the Pyrazolo Ring System

The pyrazolo portion of the this compound scaffold, specifically the nitrogen atoms at positions 1 and 2, provides opportunities for further derivatization. N-alkylation and N-arylation are common modifications that can significantly influence the biological activity of the resulting compounds.

Selective functionalization of either N-1 or N-2 can be achieved by careful selection of protecting groups and reaction conditions rsc.org. For instance, mesylation has been shown to selectively afford the N-1 protected product rsc.org. The choice of base can also direct the regioselectivity of N-alkylation with reagents like trimethylsilylethoxymethyl (SEM) chloride, where NaH favors the N-1 isomer and N,N-dicyclohexylmethylamine favors the N-2 isomer rsc.org. Simple N-alkylation often leads to a mixture of N-1 and N-2 alkylated products, which can be separated chromatographically rsc.orgresearchgate.net.

A photocatalytic C-H amination method has been developed for the N-arylation of the pyrazolo[3,4-b]pyridine core. Computational analysis indicated that the electron spin density distribution is predominantly localized at the N1 position, leading to exclusive N1-arylation products acs.orgacs.org.

The table below illustrates the selective N-functionalization of the pyrazolo[3,4-c]pyridine core, which serves as a model for the reactivity of the pyrazolo[3,4-b]pyridine system.

ReagentBase/ConditionsPosition of Functionalization
Mesyl chloride rsc.orgNot specifiedN-1
Trimethylsilylethoxymethyl (SEM) chloride rsc.orgNaHN-1 (predominantly)
Trimethylsilylethoxymethyl (SEM) chloride rsc.orgN,N-dicyclohexylmethylamineN-2 (predominantly)
Alkyl halides rsc.orgNot specifiedMixture of N-1 and N-2

Synthesis of Bis-Heterocyclic Derivatives Incorporating the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus can be annulated with other heterocyclic rings to generate more complex, polycyclic systems. These bis-heterocyclic derivatives often exhibit unique biological properties.

One approach involves the reaction of an amino-substituted pyrazolo[3,4-b]pyridine with appropriate reagents to construct a new fused ring. For example, 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives can react with ω-bromoacetophenones followed by treatment with acetic anhydride to yield imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines researchgate.net. The same starting material can react with chloroacetonitrile and then DMF-DMA to also afford imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines researchgate.net. Reaction with acetylacetone or 1,1-dicyano-2,2-dimethylthioethene leads to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines researchgate.net.

Another strategy is the multicomponent reaction of 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine with aldehydes and ethyl acetoacetate or dimedone to produce pyrimidine-fused and hexahydroquinazoline-fused pyrazolo[3,4-b]pyridines, respectively researchgate.net.

The table below provides examples of bis-heterocyclic systems derived from pyrazolo[3,4-b]pyridines.

Starting Pyrazolo[3,4-b]pyridine DerivativeReagent(s)Fused Heterocyclic System
3-Amino-1H-pyrazolo[3,4-b]pyridine researchgate.netω-Bromoacetophenones, then Ac2OImidazo[1',2':1,5]pyrazolo[3,4-b]pyridine
3-Amino-1H-pyrazolo[3,4-b]pyridine researchgate.netChloroacetonitrile, then DMF-DMAImidazo[1',2':1,5]pyrazolo[3,4-b]pyridine
3-Amino-1H-pyrazolo[3,4-b]pyridine researchgate.netAcetylacetonePyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
3-Amino-1H-pyrazolo[3,4-b]pyridine researchgate.net1,1-Dicyano-2,2-dimethylthioethenePyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
3-Amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine researchgate.netAldehyde, Ethyl acetoacetatePyrimidine-fused pyrazolo[3,4-b]pyridine
3-Amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine researchgate.netAldehyde, DimedoneHexahydroquinazoline-fused pyrazolo[3,4-b]pyridine

Catalytic Approaches in the Synthesis of this compound Analogs

Catalysis plays a crucial role in the efficient and selective synthesis of pyrazolo[3,4-b]pyridine analogs, offering advantages such as milder reaction conditions, higher yields, and improved sustainability.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted pyrazolo[3,4-b]pyridines. An efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation rsc.org. This approach is applicable to a broad range of substrates, yielding various substituted pyrazolo[3,4-b]pyridines in good yields. Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, both palladium-catalyzed, have been employed in the multi-step synthesis of complex pyrazolo[3,4-b]pyridine derivatives nih.gov.

Lewis acids such as ZrCl4 have been used to catalyze the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones to afford 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com.

Solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), have been demonstrated as effective catalysts for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and anilines at room temperature rsc.org. This heterogeneous catalyst offers advantages like low cost, non-toxicity, and reusability.

Copper(II) acetylacetonate has been utilized as a catalyst in a formal [3+3] cycloaddition reaction to synthesize pyrazolo[3,4-b]pyridine derivatives in high yields under mild conditions acs.org.

The table below summarizes various catalytic systems used in the synthesis of pyrazolo[3,4-b]pyridine analogs.

CatalystReaction TypeKey Advantages
Palladium(II) acetate (Pd(OAc)2) rsc.orgCross-coupling of β-halovinyl/aryl aldehydes and aminopyrazolesSolvent-free, microwave-assisted, good yields
Zirconium(IV) chloride (ZrCl4) mdpi.comCyclization of 5-aminopyrazole with α,β-unsaturated ketonesCatalytic
Amorphous carbon-supported sulfonic acid (AC-SO3H) rsc.orgSequential opening/closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and anilinesRoom temperature, short reaction time, heterogeneous
Copper(II) acetylacetonate acs.orgFormal [3+3] cycloadditionMild conditions, high yields

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been widely applied to the functionalization of heterocyclic compounds, including the pyrazolo[3,4-b]pyridine core.

Research has demonstrated the feasibility of sequential, one-pot Suzuki-Miyaura cross-coupling reactions for the synthesis of diarylpyrazolo[3,4-b]pyridines. researchgate.net This methodology allows for the selective arylation at different positions of the heterocyclic core. For instance, starting from a di-halogenated pyrazolo[3,4-b]pyridine, such as 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, chemoselective arylation can be achieved. The more reactive C-I bond undergoes coupling under milder conditions, followed by the arylation of the C-Cl bond at a higher temperature. researchgate.net This sequential approach enables the introduction of different aryl groups in a controlled manner.

The reaction conditions for these transformations are crucial for achieving high yields and selectivity. A typical Suzuki-Miyaura coupling on a pyrazolo[3,4-b]pyridine scaffold involves a palladium catalyst, such as palladium acetate (Pd(OAc)2), a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base, commonly cesium carbonate (Cs2CO3). The reactions are typically carried out in a solvent mixture of 1,4-dioxane and water. researchgate.net

A related and powerful technique for functionalizing pyrazolopyridine systems is the tandem C-H borylation and Suzuki-Miyaura cross-coupling. This approach allows for the direct conversion of C-H bonds into C-C bonds, avoiding the need for pre-halogenated substrates. For pyrazolo[3,4-c]pyridines, iridium-catalyzed borylation has been successfully employed to introduce a boronate ester group, which can then participate in a subsequent palladium-catalyzed Suzuki-Miyaura coupling to introduce various aryl or heteroaryl substituents. rsc.org

Reaction TypeCatalyst/ReagentsKey FeaturesReference
Sequential Suzuki-Miyaura CouplingPd(OAc)2, dppf, Cs2CO3Chemoselective arylation of di-halogenated pyrazolopyridines. researchgate.net
Tandem C-H Borylation/Suzuki-Miyaura Coupling[Ir(COD)OMe]2, dtbpy, B2pin2; then Pd(dppf)Cl2, Cs2CO3Direct functionalization of C-H bonds without pre-halogenation. rsc.org

Lewis Acid Catalysis in Cyclization Reactions

Lewis acid catalysis plays a pivotal role in promoting cyclization reactions for the synthesis of various heterocyclic frameworks, including the pyrazole core. While specific examples directly involving this compound are not extensively detailed, the principles can be inferred from related syntheses.

Lewis acids can activate substrates to facilitate ring-opening and subsequent cyclization cascades. For example, in the synthesis of bicyclic lactams, Lewis acids activate donor-acceptor cyclopropanes, leading to a ring-opening and a cascade cyclization. uni-regensburg.denih.gov This demonstrates the potential of Lewis acids to orchestrate complex molecular rearrangements leading to fused heterocyclic systems.

A more direct application to the pyrazole ring synthesis involves the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. This method provides an efficient route to pyrazole derivatives at ambient temperature with high regioselectivity. nih.gov Furthermore, π-Lewis acidic metal catalysts like silver and copper salts have been shown to promote the cyclization of ortho-carbonyl alkynylbenzene derivatives to form isochromene derivatives, highlighting the utility of these catalysts in activating triple bonds for intramolecular cyclization. rsc.org Such a strategy could be envisioned for the construction of the pyridine ring fused to a pre-existing pyrazole.

Catalysis TypeCatalyst ExampleApplication PrincipleReference
Cascade Ring-Opening/CyclizationYb(OTf)3Activation of donor-acceptor cyclopropanes for synthesis of bicyclic systems. uni-regensburg.denih.gov
Pyrazole SynthesisSc(OTf)3Catalyzing the reaction of cyclobutanones and hydrazines. nih.gov
Alkyne Activation/CyclizationAgNTf2, Cu(NTf2)2Intramolecular cyclization of alkynyl derivatives to form fused rings. rsc.org

Innovative Reaction Conditions and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reaction protocols. The synthesis of pyrazolo[3,4-b]pyridines has benefited from the application of green chemistry principles, including the use of solvent-free systems and alternative energy sources like microwave irradiation.

Solvent-Free Reaction Systems

Performing reactions in the absence of a solvent offers significant environmental benefits by reducing waste and simplifying product purification. A highly efficient, fast, and solvent-free synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported. nih.gov These reactions can often be carried out by simply grinding the reactants together, a technique known as mechanochemistry. nih.gov This approach not only aligns with green chemistry principles but can also lead to shorter reaction times and higher yields compared to conventional solvent-based methods.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields.

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully achieved using microwave irradiation. osi.lvmdpi.com For instance, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds can be efficiently carried out under microwave heating. mdpi.com Microwave-assisted three-component reactions have also been developed for the synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the versatility of this technology for constructing complex heterocyclic systems in a one-pot manner. monash.edu The combination of microwave heating with one-pot sequential reactions represents a sustainable and efficient strategy for the synthesis of functionalized pyrazolo[1,5-a] bme.huarkat-usa.orgchemmethod.comtriazines, further highlighting the potential of this technology. semanticscholar.org

Green Chemistry ApproachKey FeaturesAdvantagesReferences
Solvent-Free SynthesisReactions conducted by grinding or without a solvent medium.Reduced waste, simplified purification, shorter reaction times. nih.govnih.gov
Microwave-Assisted Organic Synthesis (MAOS)Use of microwave irradiation to accelerate reactions.Drastically reduced reaction times, improved yields, enables one-pot sequential reactions. osi.lvmdpi.commonash.edusemanticscholar.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

Detailed experimental data on the ¹H NMR chemical shifts and coupling constants for 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Assignment

Specific ¹³C NMR chemical shift assignments for this compound have not been reported in the available scientific resources.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Publicly accessible 2D NMR correlation data (COSY, HMQC, HMBC) for the definitive structural assignment of this compound could not be located.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry data, required to confirm the elemental composition of this compound, is not available in the searched databases.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Reports detailing the use of LC-MS for the purity assessment and identity confirmation of this compound were not found.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For a molecule like this compound, the IR spectrum would be expected to reveal characteristic peaks for its amine, methyl, and fused heterocyclic ring structures.

Analysis of related pyrazolo-fused heterocyclic compounds provides a framework for interpreting the expected spectrum. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives show distinct vibrational bands. The N-H stretching vibrations of the amine group (NH₂) typically appear as sharp to broad bands in the region of 3100-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes of a primary amine. The C-H stretching vibrations of the methyl group and the aromatic rings would be observed between 2900 and 3100 cm⁻¹.

The "fingerprint region" (below 1650 cm⁻¹) is particularly important for confirming the complex fused ring structure. C=N and C=C stretching vibrations within the pyrazolo[3,4-b]pyridine core are expected in the 1500-1650 cm⁻¹ range. Bending vibrations for the N-H group of the amine and C-H groups of the methyl and pyridine (B92270) rings would also be present, providing further structural confirmation.

A hypothetical data table based on characteristic vibrational frequencies for the functional groups present in the target molecule is presented below.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)3300 - 3500
C-H Stretch (Aromatic)Pyridine and Pyrazole (B372694) Rings3000 - 3100
C-H Stretch (Aliphatic)Methyl Group (-CH₃)2850 - 2960
C=N and C=C StretchFused Heterocyclic Rings1500 - 1650
N-H BendPrimary Amine (-NH₂)1590 - 1650
C-H BendMethyl Group (-CH₃)1375 - 1450

This table represents expected values for the functional groups in this compound. Actual experimental values are not available in the cited literature.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the this compound structure, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray analysis would confirm the planarity of the fused pyrazolo[3,4-b]pyridine ring system. It would also reveal the conformation of the exocyclic amine group relative to the ring and detail the hydrogen bonding networks formed in the crystal lattice. These interactions, typically involving the amine protons and the nitrogen atoms of the heterocyclic rings, are crucial in dictating the solid-state packing of the molecules.

While crystallographic data for the specific title compound is not available, studies on analogous structures, such as derivatives of pyrazolo[3,4-d]pyrimidine, have been published. mdpi.com In these cases, X-ray analysis has been used to definitively establish the regioselectivity of synthetic reactions and to visualize the molecular geometry. mdpi.com For this compound, such an analysis would yield a set of crystallographic parameters.

A hypothetical table of crystallographic data is provided to illustrate the type of information obtained from such an experiment.

Parameter Description Hypothetical Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.5, b = 10.2, c = 9.8
α, β, γ (°)The angles of the unit cell.α = 90, β = 105, γ = 90
V (ų)The volume of the unit cell.820
ZThe number of molecules in the unit cell.4

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Complementary Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a crucial complementary technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This provides a fundamental check of the compound's purity and empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₇H₈N₄ for this compound). A close correlation between the found and calculated values supports the proposed structure.

The theoretical elemental composition for this compound is as follows:

Carbon (C): 56.74%

Hydrogen (H): 5.44%

Nitrogen (N): 37.81%

In published research on related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, elemental analysis is routinely reported to confirm the successful synthesis of the target compounds. jst.go.jp The results are typically presented in a format comparing the calculated and found percentages.

Element Theoretical % Found % (Hypothetical)
Carbon56.7456.71
Hydrogen5.445.48
Nitrogen37.8137.75

The "Found %" values are hypothetical and serve to illustrate how experimental data is presented. Actual analytical data for the title compound is not available in the searched literature.

Computational Chemistry and Theoretical Investigations of 6 Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure and properties of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems like pyrazolo[3,4-b]pyridine derivatives. scirp.orgresearchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries, calculate thermodynamic parameters, and predict spectroscopic signatures. nih.govmostwiedzy.pl The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results, with larger basis sets generally providing higher accuracy. nih.govekb.eg These calculations form the foundation for understanding the molecule's stability, reactivity, and electronic behavior.

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a given reaction. This allows for the elucidation of the most likely reaction mechanism. For the synthesis of the pyrazolo[3,4-b]pyridine core, several mechanisms have been proposed and studied computationally.

One common synthetic route is the multicomponent condensation reaction. researchgate.net For instance, the reaction might proceed through an initial condensation to form an intermediate, followed by a key cyclization step. nih.govnih.gov DFT can be used to model these steps, identifying the transition state for the ring-closing phase and calculating its activation energy. This information helps explain the observed regioselectivity when using asymmetrical starting materials, as the reaction will favor the pathway with the lower energy barrier. mdpi.com Control experiments and computational modeling have been used to confirm proposed intermediates in cascade reactions that form diversified pyrazolo[3,4-b]pyridine frameworks. nih.gov

The electronic structure of a molecule, which is fundamental to its reactivity, can be effectively described using DFT. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ekb.eguomphysics.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. uomphysics.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netekb.eg These descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents.

Table 1: Global Reactivity Descriptors Calculated via DFT (Note: The following values are representative examples based on studies of related heterocyclic systems and are not specific to 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.)

DescriptorFormulaDescription
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic power.

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. These maps show electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. ekb.eg

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. rsc.org The calculation of vibrational frequencies is a common application. Theoretical IR and Raman spectra can be generated, and by comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes can be achieved. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for systematic errors arising from the theoretical method and basis set limitations. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Heterocyclic Compound (Note: Data is illustrative, based on published studies of complex heterocycles, and shows the typical correlation between experimental and DFT-calculated values.)

AssignmentExperimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)
N-H stretch34203435
C=O stretch16851692
C=N stretch16101615
C-C ring stretch15501558

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and have proven useful in studying tautomeric equilibria and confirming molecular structures. researchgate.netcolab.ws Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into UV-Visible absorption spectra. scirp.orgnih.gov

Studies on Tautomerism and Isomerism within the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system can exist in different tautomeric forms, primarily involving the position of the hydrogen atom on the pyrazole (B372694) ring. nih.govmdpi.com The two main isomers are the 1H- and 2H-tautomers. researchgate.net Understanding the relative stability of these tautomers is crucial as it dictates the predominant form of the molecule and influences its chemical and biological properties. Computational chemistry is an ideal tool for quantifying the energetic differences between these forms.

For the parent pyrazolo[3,4-b]pyridine scaffold where the pyrazole nitrogen is unsubstituted, computational studies have been performed to determine the relative stability of the 1H- and 2H-tautomers. Early semi-empirical calculations (AM1) by Alkorta and Elguero showed that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov

Table 3: Calculated Relative Stability of Pyrazolo[3,4-b]pyridine Tautomers

TautomerRelative Energy (kJ/mol)Conclusion
1H-pyrazolo[3,4-b]pyridine0.00 (Reference)The 1H-tautomer is more stable by 37.03 kJ/mol. nih.gov
2H-pyrazolo[3,4-b]pyridine+37.03

This substantial energy difference, nearly 9 kcal/mol, indicates that under normal conditions, the equilibrium lies heavily in favor of the 1H-tautomer. nih.gov More recent DFT calculations on related systems have confirmed this trend. mdpi.com The 2-NH tautomer is generally only favored in specific cases, such as when the pyridine (B92270) ring is not fully aromatic (e.g., in a tetrahydropyridone form). nih.govmdpi.com By calculating the transition state for the proton transfer between the N1 and N2 positions, the energy barrier for interconversion can be determined, providing insight into the dynamics of the tautomerization process. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net

For a molecule like this compound, MD simulations would be employed to understand its conformational landscape, particularly the rotation of the amine and methyl groups. By simulating the molecule in a solvent like water, one can study solvation effects explicitly. researchgate.net This involves analyzing the structure of the solvent shells around the molecule and calculating properties like the radial distribution function to understand how solvent molecules arrange themselves around the solute's functional groups.

Molecular Docking and Virtual Screening in Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 1H-pyrazolo[3,4-b]pyridine, might interact with a biological target, typically a protein.

Research on 1H-pyrazolo[3,4-b]pyridine derivatives has frequently employed molecular docking to predict their binding modes and affinities for various protein targets. For instance, studies have used docking to investigate the interaction of these derivatives with enzymes like Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1). nih.govnih.gov In a study on ALK inhibitors, molecular docking revealed that a novel 1H-pyrazolo[3,4-b]pyridine derivative engages in favorable hydrogen bonding interactions with key amino acid residues (K1150 and E1210) in the kinase domain of the ALK-L1196M mutant. nih.gov This computational insight helped explain the high potency of the inhibitor. nih.gov

Similarly, in the discovery of new TBK1 inhibitors, docking studies for a hit compound from the 1H-pyrazolo[3,4-b]pyridine series showed a binding model that guided further structural modifications. nih.gov The process typically involves preparing the protein structure (receptor) and optimizing the ligand geometry before running the docking simulation using software like Autodock. bohrium.com These simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Virtual screening, a broader application of docking, involves rapidly screening large libraries of compounds against a target protein structure to identify potential hits. This approach allows researchers to prioritize which derivatives of a core structure, like this compound, are most likely to be active, thereby streamlining the drug discovery process.

Table 1: Example of Predicted Collision Cross Section (CCS) Data for Pyrazolopyridine Amines. Data calculated using CCSbase. uni.lu
Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]+149.08217128.0
[M+Na]+171.06411139.6
[M-H]-147.06761128.0
[M+K]+187.03805135.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are invaluable for predicting the activity of new, unsynthesized compounds and for designing molecules with enhanced potency. nih.govnih.gov

For pyrazole and pyrazolopyridine derivatives, various QSAR studies have been conducted to model their antimicrobial and kinase inhibitory activities. ej-chem.orgnih.govresearchgate.net These studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, like Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (NN), are then used to build a predictive model. biointerfaceresearch.com

For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the activity was strongly influenced by adjacency distance matrix descriptors. nih.gov The resulting models showed good statistical quality and predictive ability, which were then used to design new compounds with potentially higher potency. nih.gov In another study on pyrazole-thiazolinone derivatives, a 3D-QSAR method called Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was used. nih.gov The CoMSIA model, which included descriptors for steric, electrostatic, and hydrophobic fields, showed excellent correlation with the observed biological activity. nih.gov The contour maps generated from these models provide a visual guide, indicating where modifications to the molecular structure might lead to improved activity. nih.gov

Table 2: Statistical Parameters for QSAR Models of Pyrazole Derivatives.
QSAR Methodr² (Correlation Coefficient)q² (Cross-validated r²)Reference
CoMFA0.8620.644 nih.gov
CoMSIA0.8510.740 nih.gov
GA-MLR (2D-QSAR)0.8430.787 nih.gov
MLR0.878N/A biointerfaceresearch.com
NN0.978N/A biointerfaceresearch.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in telecommunications, optical information processing, and optoelectronics. researchgate.netymerdigital.com Organic molecules with extensive π-conjugated systems, such as pyrazolopyridine derivatives, are of significant interest for their potential NLO properties. bohrium.com

Computational methods, particularly Density Functional Theory (DFT), are used to predict the NLO characteristics of molecules. ymerdigital.comnih.gov Key parameters calculated include the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). rsc.org A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net

Theoretical investigations on pyrazolopyridine derivatives have shown that they possess promising NLO properties. bohrium.comrsc.org For instance, a study on a synthesized pyrazolopyridine derivative revealed that its optical and nonlinear characteristics were evidenced by its hyperpolarizability response. bohrium.com The calculations are often performed using specific DFT functionals and basis sets, such as B3LYP/6-311++G(d,p). rsc.org Frontier molecular orbital (HOMO-LUMO) analysis is also critical; a small HOMO-LUMO energy gap is often associated with higher polarizability and a greater NLO response because it indicates that the molecule can be polarized more easily. nih.gov The investigation of these properties through computational means allows for the pre-screening and rational design of new organic materials for NLO applications. nih.gov

Table 3: Computed NLO Properties for a Chromene Derivative. nih.gov
PropertyValue
Average Polarizability <α>6.77005 × 10−23 esu
Second Hyperpolarizability (γtot)0.145 × 104 esu
HOMO-LUMO Band Gap (Egap)5.168 eV

Thermodynamic Parameters and Stability Analysis of Synthetic Products

Computational chemistry is also employed to assess the stability of newly synthesized compounds. bohrium.com By calculating various thermodynamic parameters, researchers can predict the relative stability of different isomers or confirm the structure of a reaction product. rsc.org

For a novel pyrazolopyridine derivative, HMBPP, computational analysis was performed to compare its stability against another expected isomeric structure. rsc.org The calculations, performed at the DFT level, determined the total energy and other thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). rsc.org The structure with the lower total energy is considered more stable. The results confirmed the high stability of the synthesized HMBPP structure. rsc.org

Furthermore, ab-initio molecular dynamics (AIMD) simulations can be used to monitor the kinetic and thermodynamic stability of a compound over time at a certain temperature. bohrium.com These simulations provide insights into the electronic structure and stability of the molecule under dynamic conditions. bohrium.com Such theoretical stability analyses are a crucial step in characterizing new synthetic products, ensuring the correct structural assignment, and understanding their potential persistence and reactivity.

Table 4: Calculated Thermodynamic Properties for HMBPP at Different Temperatures. rsc.org
Temperature (K)Heat Capacity C°p,m (J·mol-1·K-1)Entropy S°m (J·mol-1·K-1)Enthalpy H°m (kJ·mol-1)
100206.5550.112.8
200391.2724.843.1
298.15571.2897.489.6
400721.41074.8154.2
500832.51240.2232.1

Exploration of Biological Activities and Molecular Interactions in Pre Clinical Research Models

Enzymatic Inhibition Studies of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Derivatives

The ability of a compound to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been the subject of numerous enzymatic assays to determine their inhibitory profiles against key enzymes implicated in various disease pathways.

Kinase Inhibition Profiles (e.g., TRK, CDK2)

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as promising inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov These kinases are involved in cell proliferation and differentiation, and their overactivation can drive the growth of certain cancers. nih.gov In one study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. One of the most potent compounds, C03, demonstrated an IC₅₀ value of 56 nM against TRKA kinase. nih.gov

TRKA Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives

CompoundTRKA IC₅₀ (nM)
A01293
C0356

Cyclin-dependent kinases (CDKs) are another important class of enzymes that regulate the cell cycle. Inhibitors of CDKs are being investigated as potential anti-cancer agents. The 1H-pyrazolo[3,4-b]pyridine structure has been shown to be a potent and selective inhibitor of CDK1 and CDK2. nih.gov The structure of one such inhibitor, SQ-67563, bound to CDK2 reveals that it occupies the ATP purine (B94841) binding site, forming key hydrogen bonding interactions with the protein backbone. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, has also been extensively studied for CDK2 inhibition, with many derivatives showing potent activity. nih.gov

Glycoside Hydrolase Inhibition (e.g., α-Amylase)

Glycoside hydrolases are enzymes that break down carbohydrates. Inhibitors of these enzymes, such as α-amylase and α-glucosidase, can modulate carbohydrate metabolism and are of interest in the management of metabolic disorders. A series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for their in vitro α-amylase and α-glucosidase inhibitory activities. eurjchem.com Several of these compounds exhibited promising inhibitory potential. Notably, one of the cycloadduct derivatives was the most active inhibitor of α-amylase with an IC₅₀ value of 134.30 μM, while a sulfur-containing derivative was the most potent inhibitor of α-glucosidase with an IC₅₀ of 16.37 μM. eurjchem.com

Glycoside Hydrolase Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

EnzymeMost Active CompoundIC₅₀ (μM)
α-AmylaseCycloadduct f134.30
α-GlucosidaseSulphur product b16.37

Cyclooxygenase (COX) Isozyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in homeostatic functions, COX-2 is upregulated during inflammation, making it a key target for anti-inflammatory drugs. A study of 6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine derivatives, a structurally related class of compounds, demonstrated potent inhibition of PGE₂ generation in murine macrophages. umh.esnih.gov This effect was attributed to the direct inhibition of COX-2 activity. umh.esnih.gov Some of these compounds also showed inhibitory activity against COX-1, with one derivative in particular exhibiting selectivity for COX-2. umh.esnih.gov

Cellular Activity Assessments in Research Cell Lines

Beyond enzymatic assays, it is crucial to evaluate the effects of compounds on whole cells to understand their broader biological impact. Cellular assays can provide insights into a compound's ability to cross cell membranes, its effects on cell growth and viability, and its potential as an antimicrobial agent.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as an anti-cancer agent. Numerous studies have investigated the antiproliferative and cytotoxic effects of pyrazolo[3,4-b]pyridine and its derivatives against a variety of cancer cell lines.

In one study, novel series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antiproliferative activity. nih.govjst.go.jp Some of these compounds showed remarkable cytotoxic activities against Hep G2 (hepatocellular carcinoma) cells, with IC₅₀ values ranging from 0.0158 to 71.3 µM. nih.govjst.go.jp Several compounds also exhibited potent antiproliferative activity against MCF7 (breast adenocarcinoma) cells, with some showing greater potency than the standard anticancer drug doxorubicin. nih.govjst.go.jp Specifically, one derivative displayed highly significant antiproliferative efficacy against both Hep G2 and MCF7 cell lines, with IC₅₀ values of 0.0158 µM and 0.0001 µM, respectively. nih.govjst.go.jp

A related pyrazolo[3,4-d]pyrimidine derivative, 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, was evaluated for its in-vitro anticancer activity against MCF-7 and Hep-G2 cell lines. It demonstrated 77% inhibition against the MCF-7 breast cancer cell line and 63% inhibition against the Hep-G2 liver cancer cell line. ekb.eg

Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

Cell LineCompoundIC₅₀ (µM)
Hep G2Range of Derivatives0.0158 - 71.3
Most Potent Derivative0.0158
MCF7Range of Derivatives0.0001 - 0.0211
Most Potent Derivative0.0001

Evaluation of Antimicrobial and Antifungal Potency

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The pyrazolo[3,4-b]pyridine scaffold has been investigated for its potential antibacterial and antifungal activities. A study of newly synthesized pyrazolo[3,4-b]pyridine derivatives showed that many of the tested compounds exhibited a range of antimicrobial activity against various microorganisms, with minimum inhibitory concentrations (MICs) between 0.12 and 62.5 µg/mL. nih.govjst.go.jp One particular derivative was found to be nearly as active as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL. nih.govjst.go.jp

Another study focused on a series of pyrazolo[3,4-b]pyridines and evaluated their in vitro antibacterial activities against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some of these compounds displayed moderate antibacterial activity. japsonline.com

Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

ActivityFindingMIC (µg/mL)
General AntimicrobialRange of activity against various microorganisms0.12 - 62.5
Antifungal (Fusarium oxysporum)Potent derivative0.98
AntibacterialModerate activity against B. subtilis, S. aureus, E. coli, P. aeruginosaNot specified

Investigations into Protein-Protein Interaction (PPI) Modulation (e.g., PEX14–PEX5)

The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy for various diseases. One such target is the PEX14–PEX5 complex, which is crucial for protein import into glycosomes, organelles essential for the metabolism of Trypanosoma parasites. acs.orgnih.gov Disruption of this interaction has fatal consequences for the parasite, making it an attractive target for novel trypanocidal agents. acs.org

While the pyrazolopyridine framework has been explored for this purpose, pre-clinical research has primarily focused on the pyrazolo[4,3-c]pyridine isomer, not the pyrazolo[3,4-b]pyridine scaffold. acs.orgnih.gov Structure-guided screening and optimization have led to the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 PPI. acs.orgnih.gov These studies have successfully identified compounds with significant cellular activity against Trypanosoma brucei gambiense and Trypanosoma cruzi. nih.gov To date, specific investigations into the activity of this compound or its close analogues as modulators of the PEX14–PEX5 interaction have not been reported in the reviewed literature.

Ligand-Target Binding Studies in Molecular Biology Research

The 1H-pyrazolo[3,4-b]pyridine scaffold has been the subject of various ligand-target binding studies, demonstrating its versatility in interacting with diverse biological targets. Derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and as potent inhibitors of several protein kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov These interactions are typically characterized by high-affinity binding to specific sites on the target proteins, leading to the modulation of their biological function.

A notable area of investigation for pyrazolo[3,4-b]pyridine derivatives is their potential application in the diagnosis of Alzheimer's disease (AD). mdpi.com Research has demonstrated that certain substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines exhibit high and selective binding to β-amyloid plaques, which are pathological hallmarks of AD. mdpi.com

In studies using brain slices from patients with AD, fluorescent confocal microscopy revealed that pyrazolopyridine derivatives bearing dimethylamino- and pyrene-substituents at the C4 position effectively stained amyloid plaques. mdpi.com This selective binding suggests the potential for this scaffold to be developed into probes for AD diagnosis. mdpi.com The compound Etazolate is another pyrazolo[3,4-b]pyridine derivative that has been clinically investigated as a potential anti-Alzheimer's agent, acting as an α-secretase inhibitor. mdpi.com

Structure-Activity Relationship (SAR) Derivations from In Vitro and Pre-clinical Findings

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 1H-pyrazolo[3,4-b]pyridine scaffold, extensive SAR investigations have been conducted across various biological targets, particularly in the context of kinase inhibition. nih.govnih.gov

Computational and experimental studies have identified key pharmacophoric features of the 1H-pyrazolo[3,4-b]pyridine core that are essential for biological activity. For kinase inhibition, the pyrazole (B372694) portion of the scaffold frequently serves as a critical hydrogen-bonding center, interacting with the hinge region of the kinase ATP-binding site. nih.gov Specifically, the pyrazole N-H can act as a hydrogen bond donor, while a nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor. nih.govnih.gov

Furthermore, the fused aromatic ring system is crucial for establishing π-π stacking interactions with aromatic residues, such as phenylalanine, in the active site. nih.gov A common pharmacophore model for pyrazolo[3,4-b]pyridine derivatives includes a hydrogen bond donor feature (D), a hydrogen bond acceptor feature (A), and an aromatic ring feature (R), all of which are considered essential for biological activity. nih.gov

The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives can be finely tuned by modifying substituents at various positions (N1, C3, C4, C5, and C6). nih.gov

At the N1 position: Substitution on the pyrazole nitrogen is critical for potency and selectivity against different kinases.

At the C3 position: Modifications at this position can influence interactions with the solvent-exposed region of the target protein. In studies of TBK1 inhibitors, replacing an indole (B1671886) ring at this position with aniline (B41778) slightly improved activity, suggesting the importance of the basicity of the nitrogen atom for interacting with acidic amino acid residues like aspartate. nih.gov

At the C4 and C6 positions: These positions are often substituted to modulate physicochemical properties and to explore additional binding pockets. In the development of TRK inhibitors, various substitutions were explored at the C4-amino position. nih.gov

The following table summarizes SAR findings for a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors, illustrating the impact of substituent changes on inhibitory activity. nih.gov

CompoundR¹ Substituent (at C3)R² Substituent (at C4-amino)TRKA IC₅₀ (nM)
C03 2-fluoro-3-methoxyphenyl1H-pyrazol-4-yl56
C09 2-fluoro-3-methoxyphenyl1-methyl-1H-pyrazol-4-yl57
C10 2-fluoro-3-methoxyphenyl1-ethyl-1H-pyrazol-4-yl26

Data sourced from Zhang et al., RSC Med. Chem., 2022. nih.gov

These findings demonstrate that even small modifications, such as the addition of an ethyl group on the pyrazole substituent at the C4-amino position (Compound C10 ), can significantly enhance inhibitory potency against the target kinase. nih.gov

Molecular Mechanism of Action Studies in Biological Systems (non-clinical)

The molecular mechanism of action for compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold is target-dependent. Pre-clinical studies have elucidated several distinct mechanisms.

In the context of oncology, certain pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to exert their anticancer effects by targeting tubulin. rsc.org One potent derivative, I2, was found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. This interaction disrupts the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase, inhibition of cancer cell migration, and ultimately, apoptosis. rsc.org

For kinase inhibition, the mechanism involves competitive binding at the ATP pocket of the target kinase. nih.govnih.gov Docking studies of TRK inhibitors show the pyrazolo[3,4-b]pyridine core occupying the ATP-binding site, with the pyrazole moiety forming hydrogen bonds with hinge residues and the pyridine ring engaging in π-π stacking with a key phenylalanine residue (Phe589). nih.gov Similarly, TBK1 inhibitors based on this scaffold form hydrogen bonds with hinge residues Cys89 and Glu87, effectively blocking the kinase's catalytic activity. nih.gov This blockade inhibits downstream signaling pathways, such as the IFN signaling pathway, which is relevant in both immune response and cancer. nih.gov

Future Perspectives and Emerging Research Avenues for 6 Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a well-explored area, yet the future lies in developing more efficient, cost-effective, and environmentally benign methods. nih.govmdpi.com Modern synthetic chemistry is increasingly focused on "green" principles, minimizing waste and hazardous substances.

Recent advancements have moved towards one-pot, multi-component reactions (MCRs) that construct the complex heterocyclic core in a single step from simple precursors. bohrium.commdpi.comulpgc.es These methods offer high atom economy and reduce the need for intermediate purification steps. The use of sustainable and recyclable catalysts is a significant trend. For instance, meglumine, a bio-based sugar derivative, has been employed as an efficient catalyst for pyrazolo[3,4-b]pyridine synthesis. researchgate.net Similarly, novel catalysts like ZrCl₄, described as a green Lewis acid due to its low toxicity and stability, and amorphous carbon-supported sulfonic acid (AC-SO₃H) have been successfully used. mdpi.comrsc.org

A major push is towards minimizing or eliminating traditional organic solvents. Polyethylene glycol (PEG-400) and even water have been demonstrated as effective "green" solvents for these syntheses, sometimes proceeding efficiently without any catalyst at all. bohrium.comresearchgate.net Other energy-efficient techniques, such as microwave-assisted synthesis, have also been reported to accelerate the formation of pyrazolo[3,4-b]pyridines. jksus.org These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and simpler procedures. bohrium.comresearchgate.net

Method TypeCatalyst/MediumKey AdvantagesSource(s)
Multi-Component Reaction PEG-400 (Catalyst-free)Green solvent, high yields, no column chromatography bohrium.com
Green Catalysis MeglumineEco-friendly, sustainable catalyst, excellent yields researchgate.net
Green Lewis Acid Catalysis ZrCl₄Low toxicity, air and water stable, low cost mdpi.com
Heterogeneous Catalysis AC-SO₃H (Amorphous Carbon)Recyclable, non-toxic, stable, good yields rsc.org
Aqueous Synthesis WaterEnvironmentally friendly solvent researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

AI/ML TechniqueApplicationScaffold/TargetKey Finding
Generative AI & QSAR De novo design of inhibitorsPyrazolyl-1H-pyrrolo[2,3-b]pyridine / DYRK1AIdentified a potent inhibitor series with nanomolar activity. chemrxiv.orgacs.org
Machine Learning Discovery of inhibitorsPyrazolopyridone / JAK1Identified a fragment hit with a JAK1 bias, leading to selective inhibitors. acs.org
3D Structure-based Generation Drug DiscoveryGeneralNoted as a successful application of generative AI. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways through Phenotypic Screening

While target-based screening has been a mainstay of drug discovery, phenotypic screening—testing compounds directly in cells or organisms to observe a desired physiological change—is making a major comeback. This approach is particularly powerful for identifying first-in-class medicines and for complex diseases where the optimal target is unknown.

The pyrazolo[3,4-b]pyridine scaffold has already shown success in this arena. Phenotypic screens were responsible for identifying pyrazolo[3,4-b]pyridines as potent, multi-stage antimalarial agents that inhibit the cytochrome bc₁ complex of Plasmodium falciparum. nih.gov This discovery highlights the power of phenotypic screening to uncover unexpected activities. In cancer research, newly synthesized libraries of pyrazolo[3,4-b]pyridine derivatives are often subjected to cellular phenotypic assays against panels of diverse tumor cell lines to identify novel antiproliferative agents. mdpi.comulpgc.es Similarly, a phenotype-led approach successfully identified highly selective CDK8/CDK19 inhibitors. acs.org This strategy allows researchers to cast a wide net, exploring the full biological potential of the 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold and its analogs against a multitude of disease models, potentially revealing novel mechanisms of action and therapeutic applications.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

The era of "omics" (genomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the system-wide effects of a chemical compound. Rather than focusing on a single target, researchers can now analyze how a molecule like a this compound derivative alters the entire landscape of genes, proteins, and metabolites within a cell or organism.

This integrated approach is crucial for understanding both on-target and off-target effects, identifying biomarkers for drug response, and elucidating mechanisms of action. For instance, a study on glioblastoma utilized metabolomics to analyze serum samples and identified a pyrazolo[3,4-b]pyridine derivative as a potential compound related to treatment response. mdpi.com In other research, multi-omics profiling has been used to identify biomarkers in cancer, a field where pyrazolo[3,4-b]pyridine-based kinase inhibitors are actively being investigated. researchgate.net Studies on DYRK1B, a kinase target for which pyrazolo[3,4-b]pyridine inhibitors have been developed, have called for expanded omics approaches to better understand its role in metabolic disorders. frontiersin.org By integrating these large datasets, researchers can build comprehensive models of how these compounds function, leading to safer and more effective therapies. acs.org

Advancements in Chemical Probe Development Utilizing the Pyrazolo[3,4-b]pyridine Scaffold

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. The development of potent, selective, and well-characterized probes is essential for validating new drug targets. The pyrazolo[3,4-b]pyridine scaffold is proving to be an excellent starting point for creating such tools.

For example, potent and selective inhibitors of Polo-like kinase 4 (PLK4), built on the 1H-pyrazolo[3,4-b]pyridine scaffold, have been identified as valuable chemical probes for the further biological investigation of this cancer target. nih.govbohrium.com Beyond target validation, these scaffolds are being developed into probes for diagnostic and imaging applications. Novel pyrazolo[3,4-b]pyridines have been synthesized that exhibit fluorescent properties and can selectively bind to β-amyloid plaques, revealing their potential as probes for Alzheimer's disease diagnosis. mdpi.com The inherent photophysical properties of some pyrazolo[3,4-b]pyridine derivatives also make them suitable for development as fluorescent chemosensors to detect metal ions. mdpi.comacs.org

Probe Target/ApplicationScaffold FeaturePurposeSource(s)
PLK4 Kinase High potency and selectivityProbe for cancer biology research nih.govbohrium.com
β-Amyloid Plaques Fluorescent, high binding affinityProbe for Alzheimer's disease diagnosis mdpi.com
Metal Cations (e.g., Cu²⁺) Fluorescent chemosensorDetection of metal ions in biological/environmental systems acs.org

Contribution to Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) is a powerful method for generating lead compounds. It begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The pyrazolo[3,4-b]pyridine core is well-suited for FBDD. Its relatively simple, rigid structure can serve as an excellent starting point or anchor for building more complex inhibitors. A notable success story is the development of highly potent and selective JAK1 inhibitors. acs.org The discovery process began with a fragment screening that identified a pyrazolopyridone core (a close analog) as a biased, albeit weak, binder to JAK1. acs.org Through structure-guided optimization—growing the fragment to make additional interactions in the kinase binding site—researchers developed a lead compound with excellent potency and selectivity. acs.orgresearchgate.net The scaffold has also been utilized in FBDD efforts to discover inhibitors for other targets, such as the EPHA4 receptor tyrosine kinase. nih.gov This approach allows for a more efficient exploration of chemical space and can lead to compounds with superior drug-like properties compared to those identified through traditional high-throughput screening.

Interdisciplinary Approaches in Chemical Biology and Materials Science

The future of the pyrazolo[3,4-b]pyridine scaffold lies at the intersection of multiple scientific disciplines. Collaborations between chemists, biologists, data scientists, and materials scientists are essential to fully exploit its potential.

In chemical biology , the scaffold is used to create tools like the chemical probes and FBDD starting points mentioned previously, which help to dissect complex biological processes. mdpi.comacs.orgnih.govacs.org These efforts bridge the gap between synthetic chemistry and life sciences.

In materials science , the unique electronic and photophysical properties of the pyrazolo[3,4-b]pyridine ring system are being harnessed to create novel functional materials. nih.govmdpi.com Researchers are developing derivatives that act as chemosensors for detecting analytes like metal ions. acs.org Furthermore, these compounds are being investigated for applications as corrosion inhibitors for metals like mild steel, demonstrating their utility beyond the biomedical sphere. nih.govresearchgate.net This convergence of fields ensures that the applications for this compound and its relatives will continue to expand into new and exciting technological areas. researchgate.net

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : One-pot multicomponent reactions are efficient for synthesizing pyrazolo[3,4-b]pyridine derivatives. For example, using hydrazine, ethyl acetoacetate, and aldehydes in DMSO under reflux (3 hours) yields ~76% of the target compound. Solvent choice (e.g., DMSO) and reflux temperature are critical for minimizing side reactions. Catalysts like meglumine (10 mol%) in ethanol can enhance reaction efficiency under mild conditions .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) with isocratic elution (acetonitrile:water = 20:80) effectively separates the compound. Structural confirmation requires 1H^1H-NMR and 13C^{13}C-NMR to resolve aromatic protons and carbon environments. IR spectroscopy identifies functional groups (e.g., NH2_2 stretching at ~3387–3448 cm1^{-1}) .

Q. How can reverse-phase HPLC be applied to separate and quantify this compound in complex mixtures?

  • Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile and water (20:80 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm provides optimal sensitivity. Method validation should include linearity (5–100 µg/mL), precision (%RSD < 2%), and recovery studies (90–110%) to ensure robustness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer : Introduce substituents (e.g., halogen, methyl, or aryl groups) at the pyridine or pyrazole rings and assess binding affinity to targets like phosphodiesterase 4 (PDE4) or cyclooxygenase (COX). Use in vitro assays (e.g., enzyme inhibition IC50_{50}) and molecular docking to correlate substituent effects with activity. For example, fluorophenyl groups enhance target specificity due to electronegativity and steric effects .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Conduct ADME studies:

  • In vitro : Measure metabolic stability using liver microsomes.
  • In vivo : Track plasma half-life and tissue distribution in rodent models.
  • Use prodrug strategies or formulation additives (e.g., cyclodextrins) to improve solubility. Cross-validate findings with structural analogs (e.g., EPPA-1, a PDE4 inhibitor) to identify scaffold-specific limitations .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

  • Methodological Answer : The compound’s planar structure and hydrogen-bonding propensity can lead to twinning or poor diffraction. Optimize crystallization by:

  • Screening solvents (e.g., acetonitrile/water mixtures) for slow evaporation.
  • Using seeding techniques or additives (e.g., glycerol) to reduce disorder.
  • Refine data with SHELXL (for small molecules) or SHELXE (for twinned crystals) to resolve electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.